Cas no 2171273-91-7 ((1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)

(1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine structure
2171273-91-7 structure
商品名:(1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine
CAS番号:2171273-91-7
MF:C9H14F3N3
メガワット:221.222772121429
CID:6587353
PubChem ID:165848700

(1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine
    • (1S)-1-[1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
    • 2171273-91-7
    • EN300-1616963
    • インチ: 1S/C9H14F3N3/c1-5(2)15-7(6(3)13)4-8(14-15)9(10,11)12/h4-6H,13H2,1-3H3/t6-/m0/s1
    • InChIKey: WBOPVUQIPCINFE-LURJTMIESA-N
    • ほほえんだ: FC(C1C=C([C@H](C)N)N(C(C)C)N=1)(F)F

計算された属性

  • せいみつぶんしりょう: 221.11398195g/mol
  • どういたいしつりょう: 221.11398195g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

(1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1616963-1.0g
(1S)-1-[1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
2171273-91-7
1g
$1272.0 2023-05-27
Enamine
EN300-1616963-0.05g
(1S)-1-[1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
2171273-91-7
0.05g
$1068.0 2023-05-27
Enamine
EN300-1616963-2.5g
(1S)-1-[1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
2171273-91-7
2.5g
$2492.0 2023-05-27
Enamine
EN300-1616963-10.0g
(1S)-1-[1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
2171273-91-7
10g
$5467.0 2023-05-27
Enamine
EN300-1616963-5.0g
(1S)-1-[1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
2171273-91-7
5g
$3687.0 2023-05-27
Enamine
EN300-1616963-0.5g
(1S)-1-[1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
2171273-91-7
0.5g
$1221.0 2023-05-27
Enamine
EN300-1616963-10000mg
(1S)-1-[1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
2171273-91-7
10000mg
$5467.0 2023-09-23
Enamine
EN300-1616963-1000mg
(1S)-1-[1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
2171273-91-7
1000mg
$1272.0 2023-09-23
Enamine
EN300-1616963-2500mg
(1S)-1-[1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
2171273-91-7
2500mg
$2492.0 2023-09-23
Enamine
EN300-1616963-500mg
(1S)-1-[1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
2171273-91-7
500mg
$1221.0 2023-09-23

(1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine 関連文献

(1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amineに関する追加情報

Comprehensive Overview of (1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine (CAS No. 2171273-91-7)

The compound (1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine, identified by its CAS No. 2171273-91-7, is a chiral amine derivative with a unique pyrazole backbone. Its structural complexity and functional groups, including the trifluoromethyl moiety, make it a subject of significant interest in pharmaceutical and agrochemical research. The propan-2-yl substituent enhances its lipophilicity, which is crucial for bioavailability and membrane permeability in drug design. Researchers are increasingly exploring its potential as a building block for small-molecule therapeutics targeting metabolic disorders and inflammatory diseases.

In recent years, the demand for chiral amines like (1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine has surged due to their role in asymmetric synthesis. The trifluoromethyl group is particularly noteworthy, as it often improves metabolic stability and binding affinity in bioactive molecules. This aligns with the growing trend of fluorine-containing drugs, which account for over 30% of FDA-approved pharmaceuticals. Users frequently search for "CAS 2171273-91-7 applications" or "pyrazole derivatives in drug discovery," reflecting its relevance in modern medicinal chemistry.

The stereochemistry of this compound, indicated by the (1S) configuration, is critical for its biological activity. Enantiopure amines are essential for developing highly selective inhibitors, a hot topic in precision medicine. Discussions around "chiral resolution techniques" and "amine functionalization strategies" often cite derivatives like 2171273-91-7 as case studies. Its synthesis typically involves asymmetric hydrogenation or enzymatic resolution, methods frequently queried in academic and industrial forums.

Beyond pharmaceuticals, this compound's pyrazole core has applications in material science, particularly in designing fluorescent probes and ligands for catalysis. The trifluoromethyl group's electron-withdrawing properties are exploited to tune electronic characteristics in optoelectronic materials. Searches for "pyrazole-based sensors" or "CF3-substituted heterocycles" highlight these interdisciplinary applications. Its stability under physiological conditions also makes it a candidate for prodrug development, a trending area in drug delivery optimization.

Regulatory and safety profiles of 2171273-91-7 are frequently queried, with emphasis on REACH compliance and green chemistry principles. The compound's low ecotoxicity, inferred from its structural analogs, positions it favorably for sustainable manufacturing. Keywords like "biodegradable amine derivatives" and "green synthesis of pyrazoles" resonate with environmental concerns in chemical industries. Analytical methods for its quantification, such as HPLC-MS or chiral chromatography, are also popular search terms among quality control professionals.

In conclusion, (1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine exemplifies the convergence of structural ingenuity and functional versatility. Its CAS No. 2171273-91-7 serves as a gateway to exploring advanced topics like stereoselective synthesis, fluorine chemistry, and heterocyclic drug design. As research evolves, this compound will likely remain pivotal in addressing challenges across therapeutic and material innovation landscapes.

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